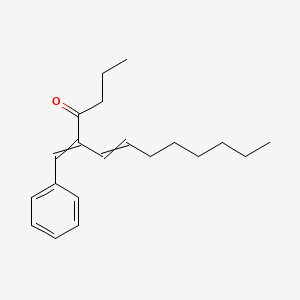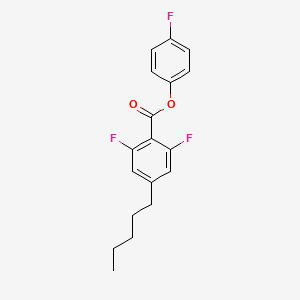![molecular formula C12H11BrN4S B12530252 N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea CAS No. 835629-71-5](/img/structure/B12530252.png)
N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 5-bromopyridine-2-amine with pyridine-2-carbaldehyde in the presence of thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives of the thiourea moiety.
Reduction: Pyridine derivatives with reduced bromine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring and thiourea moiety could play a role in binding to these targets, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
- N-(5-Chloropyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
- N-(5-Fluoropyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
- N-(5-Iodopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
Uniqueness
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than other halogens, which can affect the compound’s chemical and biological properties.
特性
CAS番号 |
835629-71-5 |
|---|---|
分子式 |
C12H11BrN4S |
分子量 |
323.21 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H11BrN4S/c13-9-4-5-11(15-7-9)17-12(18)16-8-10-3-1-2-6-14-10/h1-7H,8H2,(H2,15,16,17,18) |
InChIキー |
DMFZMMWJZJLMMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


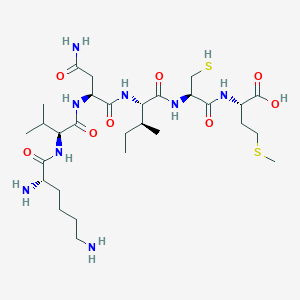

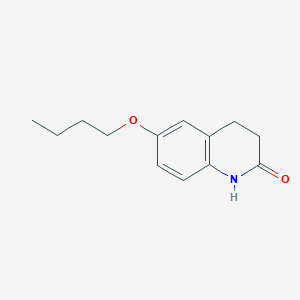
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)


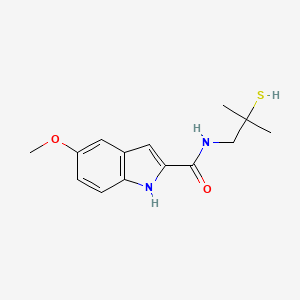
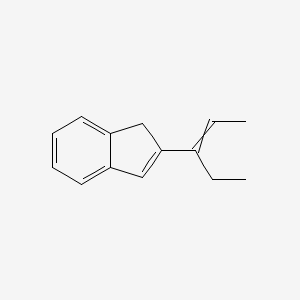
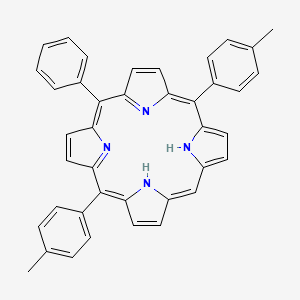
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

